8-isopropyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one
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Overview
Description
8-isopropyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry due to their structural similarity to nitrogen bases found in DNA and RNA .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-isopropyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one can be achieved through various methods. One common approach involves the reaction of an α,β-unsaturated ester with malononitrile in the presence of sodium methoxide in methanol. This reaction yields 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridin-3-carbonitriles, which can then be treated with guanidine systems to afford 4-amino-5,6-dihydropyrido[2,3-d]pyrimidines .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
8-isopropyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Substitution reactions often involve the use of nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Scientific Research Applications
8-isopropyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one has several scientific research applications:
Chemistry: It serves as a scaffold for the development of biologically active compounds and kinase inhibitors.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-isopropyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with specific molecular targets, such as kinases. The compound inhibits the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins and disrupting signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine: This compound is similar in structure and also acts as a kinase inhibitor.
2-amino-substituted pyrido[2,3-d]pyrimidin-7-ones: These compounds are known for their inhibitory activity against various kinases, including Src tyrosine kinase and EGFR kinase.
Uniqueness
8-isopropyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain kinase targets. This makes it a valuable compound for the development of targeted therapies in cancer treatment .
Properties
Molecular Formula |
C11H13N3OS |
---|---|
Molecular Weight |
235.31 g/mol |
IUPAC Name |
2-methylsulfanyl-8-propan-2-ylpyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C11H13N3OS/c1-7(2)14-9(15)5-4-8-6-12-11(16-3)13-10(8)14/h4-7H,1-3H3 |
InChI Key |
KRGGWBVWKGHIOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)C=CC2=CN=C(N=C21)SC |
Origin of Product |
United States |
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